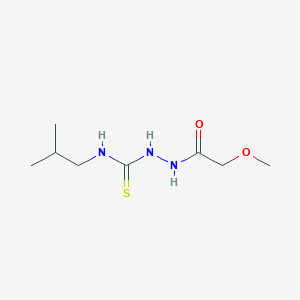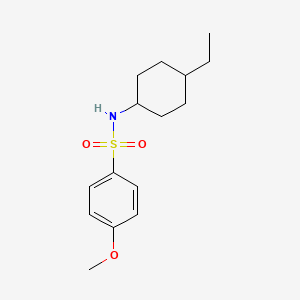![molecular formula C17H12F3N3O2 B4738546 1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4738546.png)
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrazole carboxamides and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide exerts its effects by inhibiting the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular signaling pathways. By inhibiting PDE10A, 1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. This leads to a cascade of downstream effects, including the activation of protein kinases and the modulation of gene expression.
Biochemical and Physiological Effects:
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. 1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PDE10A, which allows for precise modulation of intracellular signaling pathways. However, one limitation is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective PDE10A inhibitors for use in cancer therapy and neurodegenerative diseases. Another area of interest is the investigation of the role of PDE10A in other physiological processes, such as metabolism and immune function. Additionally, further studies are needed to establish the safety and efficacy of 1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide in human clinical trials.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. 1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential therapeutic agent for cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-11-5-6-16(13(20)9-11)25-10-23-8-7-15(22-23)17(24)21-14-4-2-1-3-12(14)19/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKKBFRVMDRCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4738470.png)

![5-(2-furyl)-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4738482.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4738488.png)
![ethyl 6-(3,4-dimethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4738508.png)
![3,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4738521.png)
![2-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4738534.png)

![3-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4738554.png)
![5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4738564.png)
![tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4738568.png)
![1-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4738575.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4738579.png)